Trachyloban-2B,6B,18,19-tetraol
Description
Trachyloban-2B,6B,18,19-tetraol is a tetracyclic diterpenoid characterized by hydroxyl groups at the 2B, 6B, 18, and 19 positions. Diterpenoids of this class often exhibit bioactivity tied to their stereochemistry and functional group placement. For instance, taxadien-tetraol derivatives (e.g., taxadien-5α,9α,10β,13α-tetraol) share structural similarities as intermediates in Taxol biosynthesis, highlighting the importance of hydroxyl positioning in biological interactions . This compound’s physicochemical properties (e.g., thermal stability, solubility) remain understudied but may parallel other metal-coordinated tetraol derivatives, which decompose above 200°C rather than melting .
Properties
Molecular Formula |
C20H32O4 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(1S,3R,4S,7S,9S,10R,12R,13R)-5,5-bis(hydroxymethyl)-9,13-dimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-3,7-diol |
InChI |
InChI=1S/C20H32O4/c1-17-4-11(23)5-20(9-21,10-22)16(17)14(24)7-19-6-13-12(3-15(17)19)18(13,2)8-19/h11-16,21-24H,3-10H2,1-2H3/t11-,12+,13?,14+,15-,16-,17-,18+,19+/m0/s1 |
InChI Key |
YPPPTXCDCPVIBS-NJLZRGSMSA-N |
Isomeric SMILES |
C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2C[C@@H]5C(C3)[C@@]5(C4)C)O)(CO)CO)O |
Canonical SMILES |
CC12CC(CC(C1C(CC34C2CC5C(C3)C5(C4)C)O)(CO)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trachyloban-2B,6B,18,19-tetraol typically involves a multi-step process. One common approach is the bioinspired two-phase synthetic strategy. The first phase involves the enantioselective and scalable synthesis of ent-trachylobanes. For example, methyl ent-trachyloban-19-oate can be produced on a 300 mg scale . The second phase involves chemical C-H oxidation methods to selectively convert the synthesized ent-trachylobanes into higher functionalized derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalable nature of the synthetic routes mentioned above suggests that industrial production could be feasible with further optimization and development.
Chemical Reactions Analysis
Types of Reactions
Trachyloban-2B,6B,18,19-tetraol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows for selective functionalization at specific positions.
Common Reagents and Conditions
Common reagents used in the synthesis and functionalization of this compound include oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and specific solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives. For example, the C-11 oxidized ent-trachylobane and the C-3 oxidized derivative are notable products obtained through selective C-H oxidation .
Scientific Research Applications
Trachyloban-2B,6B,18,19-tetraol has several scientific research applications:
Mechanism of Action
The mechanism of action of Trachyloban-2B,6B,18,19-tetraol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. For example, it has been shown to exhibit weak binding activity to the antiapoptotic protein Bcl-xL . This interaction can influence cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Structural Features and Sources of Tetraol Derivatives
Table 2: Bioactivity and Mechanism of Action
Physicochemical Properties
Table 3: Thermal and Spectral Characteristics
Key Research Findings and Contrasts
Hydroxyl Position Impact :
- In antifreeze proteins, hydroxyl positioning in tetraols (e.g., triol, tetraol derivatives) has minimal effect on thermal hysteresis enhancement .
- Conversely, in Taxol biosynthesis, acetylation at C5 (taxadien-tetraol derivatives) increases binding affinity by 180-fold, underscoring structural specificity .
Hydrophobicity and Cellular Uptake :
- Synthetic Accessibility: Petrosiols and capnellene tetraols face synthesis challenges due to complex skeletons, whereas hexan-1,2,5,6-tetraol is scalable via catalytic hydrogenolysis .
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